molecular formula C22H21N3O3 B4138020 2-(benzylamino)-N-ethyl-5-nitro-N-phenylbenzamide

2-(benzylamino)-N-ethyl-5-nitro-N-phenylbenzamide

Cat. No. B4138020
M. Wt: 375.4 g/mol
InChI Key: WKSHGTFNVAQFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)-N-ethyl-5-nitro-N-phenylbenzamide is a chemical compound that belongs to the class of benzamides. It is a synthetic compound that has been extensively studied for its potential use in scientific research. The unique chemical structure of this compound makes it an attractive candidate for various research applications.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-ethyl-5-nitro-N-phenylbenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes. This inhibition leads to a decrease in the production of certain molecules, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(benzylamino)-N-ethyl-5-nitro-N-phenylbenzamide are varied and complex. This compound has been found to have an impact on various cellular processes such as protein synthesis, DNA replication, and cell division. It has also been found to have an impact on the immune system and the nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(benzylamino)-N-ethyl-5-nitro-N-phenylbenzamide in lab experiments is its ability to inhibit specific enzymes. This allows researchers to study the effects of enzyme inhibition on various physiological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound with caution and to follow proper safety protocols.

Future Directions

There are several future directions for the study of 2-(benzylamino)-N-ethyl-5-nitro-N-phenylbenzamide. One area of research is the development of new synthetic methods for the production of this compound. Another area of research is the study of the potential use of this compound in drug discovery and development. Additionally, further research is needed to fully understand the mechanism of action of this compound and its impact on various physiological processes.

Scientific Research Applications

2-(Benzylamino)-N-ethyl-5-nitro-N-phenylbenzamide has been extensively studied for its potential use in scientific research. This compound has been found to be an effective inhibitor of various enzymes and has been used in the study of enzyme kinetics. It has also been studied for its potential use in drug discovery and development.

properties

IUPAC Name

2-(benzylamino)-N-ethyl-5-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-2-24(18-11-7-4-8-12-18)22(26)20-15-19(25(27)28)13-14-21(20)23-16-17-9-5-3-6-10-17/h3-15,23H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSHGTFNVAQFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylamino)-N-ethyl-5-nitro-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.